5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Descripción general

Descripción

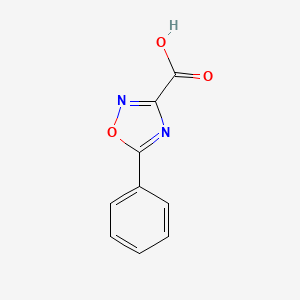

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the phenyl group and the carboxylic acid functional group enhances its chemical reactivity and potential for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of benzohydroxamic acid with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate nitrile oxide, which then cyclizes to form the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like carbonyl diimidazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities or different chemical properties .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid serves as a critical precursor for synthesizing various oxadiazole derivatives. These derivatives are explored for their potential in creating new materials with enhanced properties. For instance, recent studies have demonstrated efficient synthetic routes yielding high product yields under mild conditions .

Biology

The biological applications of this compound are extensive:

- Antimicrobial Activity : This compound has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against various bacterial strains by inhibiting specific enzymes crucial for bacterial survival.

- Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development .

Medicine

This compound has been explored for its therapeutic potential:

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various preclinical studies. It modulates inflammatory pathways, providing insights into its use for treating inflammatory diseases.

-

Anticancer Activity : Numerous studies have highlighted the anticancer potential of this compound. For example:

- A series of derivatives showed cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some compounds exhibiting IC50 values lower than established chemotherapeutics like doxorubicin .

- Flow cytometry assays indicated that certain derivatives induce apoptosis in cancer cells through specific signaling pathways .

Data Tables

The following tables summarize key findings from recent studies on the biological activity of this compound and its derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Compound B | HCT-116 | 0.78 | Inhibits cell proliferation at G1 phase |

| Compound C | A549 | 0.11 | Disrupts microtubule formation |

Case Study 1: Anticancer Activity

A study conducted by Mironov et al. synthesized several derivatives of this compound and evaluated their anticancer properties against various cell lines. The results indicated that some derivatives exhibited superior cytotoxicity compared to doxorubicin, particularly against leukemia cell lines (CEM-13 and U937) with GI50 values in the sub-micromolar range .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of the antimicrobial efficacy of this compound revealed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to enzyme inhibition critical for bacterial growth and survival.

Mecanismo De Acción

The mechanism of action of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer with different chemical properties.

1,2,5-Oxadiazole: Known for its high-energy applications.

1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its biological activities.

Uniqueness

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and carboxylic acid functional group makes it particularly versatile for various applications .

Actividad Biológica

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Overview of 1,2,4-Oxadiazoles

The oxadiazole ring system is known for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The structural diversity of oxadiazoles allows for various modifications that can enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HeLa | 2.41 |

| This compound | CaCo-2 | Not specified |

The IC50 values indicate that this compound exhibits potent activity against MCF-7 cells compared to other derivatives tested . Furthermore, flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. It has shown promising activity against various bacterial strains.

Case Study: Antimicrobial Activity

In a screening study against five bacterial strains (including E. coli and Staphylococcus aureus), the compound exhibited significant inhibitory effects. The results are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | Not tested |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenases (COX) and the modulation of nuclear factor kappa B (NF-kB) signaling pathways. This mechanism is crucial in reducing inflammation-related diseases .

Propiedades

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWZBUNNSOZSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618270 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37937-62-5 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reported crystal structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxamide in understanding the formation of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid?

A1: The research paper elucidates the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, where 5-Phenyl-1,2,4-oxadiazole-3-carboxamide is identified as a key intermediate []. By determining the crystal structure of this intermediate using X-ray analysis, the researchers were able to confirm its structure and, consequently, deduce the final product of the reaction to be this compound []. This understanding of the reaction pathway and the involved intermediates is crucial for further investigations into potentially synthesizing and utilizing this compound.

Q2: Are there any potential applications of the described synthesis pathway in a broader context?

A2: While the research primarily focuses on the structural confirmation of the intermediate, the described synthesis pathway starting from 3-amino-4-benzoylfurazan and utilizing potassium ethoxide could potentially be explored for its applicability in synthesizing similar heterocyclic compounds []. Further research would be needed to investigate the feasibility and efficiency of this pathway for broader applications in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.